molecular formula C19H19FN2O4 B2822153 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzamide CAS No. 900996-75-0

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzamide

Cat. No.: B2822153
CAS No.: 900996-75-0
M. Wt: 358.369
InChI Key: SIVGPHPPNHJKID-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzamide is a synthetic compound featuring a 5-oxopyrrolidin-3-yl core substituted with a 3,4-dimethoxyphenyl group at the 1-position and a 2-fluorobenzamide moiety at the 3-position. The pyrrolidinone ring introduces conformational rigidity, while the 3,4-dimethoxy and fluorine substituents likely influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-25-16-8-7-13(10-17(16)26-2)22-11-12(9-18(22)23)21-19(24)14-5-3-4-6-15(14)20/h3-8,10,12H,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVGPHPPNHJKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethoxyphenyl group and the fluorobenzamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

For instance, the synthesis may begin with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate can then undergo cyclization to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituent Effects and Reactivity

  • Methoxy Groups :
    The 3,4-dimethoxyphenyl group in the target compound and Rip-B enhances solubility via polar interactions. However, in lignin model compounds (), methoxy groups stabilize β-O-4 bonds under mild alkaline conditions, suggesting the target’s dimethoxy moiety may confer stability in physiological or synthetic environments.

  • Fluorine Substitution :
    The 2-fluorobenzamide in the target compound contrasts with Example 53’s 2-fluoro-N-isopropylbenzamide . Fluorine’s electron-withdrawing effects improve metabolic stability and binding affinity in benzamide derivatives, as seen in patented compounds (). The target’s fluorine position may optimize steric and electronic interactions compared to analogs with para- or meta-fluorine.

  • Core Heterocycles: The pyrrolidinone ring in the target compound offers rigidity distinct from Rip-B’s flexible phenethylamine backbone or Example 53’s fused pyrazolo-pyrimidine system . This rigidity could enhance target selectivity compared to more flexible analogs.

Q & A

Q. What are the standard synthetic routes for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of a pyrrolidinone intermediate with a fluorobenzamide derivative. Key parameters for optimization include:
  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy, fluorobenzamide groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (±0.001 Da accuracy) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological screening approaches are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • In vitro assays : Test inhibition of enzymes (e.g., kinases, proteases) using fluorogenic substrates.
  • Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., cell-free vs. cell-based assays)?

  • Methodological Answer :
  • Assay Validation : Confirm target engagement in cell-based systems using techniques like CETSA (Cellular Thermal Shift Assay) .
  • Solubility Checks : Use DLS (Dynamic Light Scattering) to rule out aggregation artifacts in cell-free assays.
  • Metabolic Stability : Evaluate compound stability in cell media vs. buffer (LC-MS monitoring) .

Q. What strategies are effective for elucidating the mechanism of action involving enzyme or receptor interactions?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with predicted targets (e.g., kinases, GPCRs) .
  • Site-Directed Mutagenesis : Modify suspected binding residues in recombinant enzymes to test activity loss .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (konk_{on}/koffk_{off}) for target proteins .

Q. How can the compound’s reactivity profile be systematically mapped to guide derivative synthesis?

  • Methodological Answer :
  • Functional Group Analysis :
  • Nitro Group Reduction : Catalytic hydrogenation (H2_2, Pd/C) to amine .
  • Electrophilic Substitution : Halogenation (e.g., Br2_2/FeBr3_3) on the dimethoxyphenyl ring .
  • Stability Studies : Monitor degradation under acidic/basic conditions (pH 2–12) via HPLC .

Q. What advanced structural characterization tools are recommended for studying crystallographic or dynamic properties?

  • Methodological Answer :
  • X-ray Crystallography : Use OLEX2 for structure solution and refinement (single-crystal diffraction data) .
  • Molecular Dynamics Simulations : GROMACS or AMBER to study conformational flexibility of the pyrrolidinone ring .

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